molecular formula C17H16FN3O B4326284 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide

Cat. No. B4326284
M. Wt: 297.33 g/mol
InChI Key: YZSOKOQHYLSSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide, also known as BFA-10, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and biochemistry.

Mechanism of Action

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide exerts its anti-cancer effects by inhibiting the activity of heat shock protein 90 (Hsp90), a chaperone protein that plays a crucial role in the folding and stabilization of various proteins involved in cell growth and survival. By inhibiting Hsp90, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide disrupts the function of these proteins, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. This selectivity is attributed to the overexpression of Hsp90 in cancer cells compared to normal cells. N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide also exhibits good pharmacokinetic properties, including high solubility and stability, making it a promising candidate for further development as an anti-cancer drug.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide in lab experiments is its high selectivity for cancer cells, which allows for more targeted and specific studies. Additionally, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide exhibits good pharmacokinetic properties, making it easier to administer and study in vivo. However, one limitation of using N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide is its relatively low potency compared to other Hsp90 inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide. One area of interest is the development of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide derivatives with increased potency and selectivity for Hsp90 inhibition. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide and its effects on other cellular pathways. Finally, the potential applications of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide in other fields such as neurodegenerative diseases and infectious diseases should also be explored.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide has been studied extensively for its potential applications in medicinal chemistry, specifically in the development of anti-cancer drugs. Studies have shown that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c18-13-7-5-12(6-8-13)11-17(22)19-10-9-16-20-14-3-1-2-4-15(14)21-16/h1-8H,9-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSOKOQHYLSSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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